molecular formula C11H13NO3 B182063 N-(4-methylbenzoyl)-beta-alanine CAS No. 446828-78-0

N-(4-methylbenzoyl)-beta-alanine

Cat. No. B182063
CAS RN: 446828-78-0
M. Wt: 207.23 g/mol
InChI Key: MGMCLJIRNXMSQX-UHFFFAOYSA-N
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Description

“N-(4-methylbenzoyl)-beta-alanine” is a compound that belongs to the class of organic compounds known as 1-benzoylpiperidines . These are compounds containing a piperidine ring substituted at the 1-position with a benzoyl group . It has a molecular formula of C11H13NO3 .


Synthesis Analysis

Thiourea derivatives, such as N-(4-methylbenzoyl)-beta-alanine, are easily synthesized by the reaction of chiral amines with isothiocyanates . In one study, a new type of thiourea compound with a similar structure was successfully synthesized and characterized using NMR, FTIR, and UV–vis analysis .


Molecular Structure Analysis

The molecular structure of “N-(4-methylbenzoyl)-beta-alanine” includes a piperidine ring substituted at the 1-position with a benzoyl group . The molecular formula is C11H13NO3, with an average mass of 207.226 Da and a monoisotopic mass of 207.089539 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-methylbenzoyl)-beta-alanine” include a density of 1.2±0.1 g/cm3, a boiling point of 431.4±38.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It also has an enthalpy of vaporization of 72.4±3.0 kJ/mol and a flash point of 214.7±26.8 °C .

Scientific Research Applications

Conductive Biodegradable Films

N-(4-methylbenzoyl)-beta-alanine: has been utilized in the synthesis of conductive biodegradable films. These films are developed by incorporating chitosan to the polymer-dopant system via solution-cast technique. The addition of N-(4-methylbenzoyl)-beta-alanine enhances the conductivity of these films, which is crucial for applications in environmental control, industrial processes, and clinical analysis in the medical field .

Antimicrobial Applications

This compound has shown promise in antimicrobial applications. Derivatives of N-(4-methylbenzoyl)-beta-alanine , such as N-(4-methylbenzoyl)-N’-(4-chloro-2-nitrophenyl)thiourea and N-(4-methylbenzoyl)-N’-(4-methylphenyl)thiourea , have demonstrated significant antibacterial and antifungal activities. These activities make them potential candidates for use in pharmaceuticals and as preservatives in various products .

Molecular Docking and Drug Design

The molecular structure of N-(4-methylbenzoyl)-beta-alanine allows it to be a candidate for molecular docking studies. These studies can predict the binding affinity and orientation of new compounds to target proteins, which is a critical step in drug design and development. The compound’s derivatives have been docked against Escherichia coli DNA gyrase B , predicting their antimicrobial activity .

Sensing and Recognition Materials

Due to its electronic properties, N-(4-methylbenzoyl)-beta-alanine can be used to construct molecular wires (molwires) that act as transporters for electron transportation. This makes it an excellent material for the recognition and sensing of highly pollutant chemical species, such as heavy metals, which may harm ecosystems and human health .

Corrosion Inhibitors

Thiourea derivatives, including N-(4-methylbenzoyl)-beta-alanine , are known to serve as corrosion inhibitors. They can be added to metal surfaces to prevent corrosion, which is particularly useful in industrial settings where metal longevity is crucial .

Vulcanization Accelerators

In the rubber industry, thiourea derivatives are used as vulcanization acceleratorsN-(4-methylbenzoyl)-beta-alanine can potentially be used to enhance the cross-linking process during vulcanization, improving the mechanical properties of rubber products .

Fertilizers, Pesticides, and Herbicides Components

The agricultural sector can benefit from the use of N-(4-methylbenzoyl)-beta-alanine in the formulation of fertilizers, pesticides, and herbicides. Its derivatives can improve the efficacy of these products, contributing to better crop protection and growth .

Electrodeposition of Metals

N-(4-methylbenzoyl)-beta-alanine: and its derivatives are classical additives for the electrodeposition of copper and other metals. They can enhance the quality of metal plating, which is essential for various manufacturing processes .

Future Directions

The future directions for “N-(4-methylbenzoyl)-beta-alanine” and related compounds could involve their potential use in conductive materials applications . They could also be explored for their potential as molecular wires, promising good electron carrier and current flow .

properties

IUPAC Name

3-[(4-methylbenzoyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-8-2-4-9(5-3-8)11(15)12-7-6-10(13)14/h2-5H,6-7H2,1H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGMCLJIRNXMSQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60475154
Record name N-(4-methylbenzoyl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylbenzoyl)-beta-alanine

CAS RN

446828-78-0
Record name N-(4-methylbenzoyl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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